molecular formula C8H9NO2S B3048595 Ethyl 6-sulfanylpyridine-3-carboxylate CAS No. 175909-91-8

Ethyl 6-sulfanylpyridine-3-carboxylate

Cat. No. B3048595
CAS RN: 175909-91-8
M. Wt: 183.23 g/mol
InChI Key: CKUOYKJEONNLOF-UHFFFAOYSA-N
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Description

Ethyl 6-sulfanylpyridine-3-carboxylate, also known as ethyl 6-thioxo-1,6-dihydro-3-pyridinecarboxylate, is an organic compound with the molecular formula C8H9NO2S . It has a molecular weight of 183.23 g/mol . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 6-sulfanylpyridine-3-carboxylate is 1S/C8H9NO2S/c1-2-11-8(10)6-3-4-7(12)9-5-6/h3-5H,2H2,1H3,(H,9,12) . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

Ethyl 6-sulfanylpyridine-3-carboxylate is a powder in physical form . It has a molecular weight of 183.23 g/mol . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 6-sulfanylpyridine-3-carboxylate, focusing on six unique applications:

Pharmaceutical Development

Ethyl 6-sulfanylpyridine-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of anti-inflammatory and anti-cancer agents due to its potential to interact with specific enzymes and receptors .

Catalysis in Organic Synthesis

This compound is also employed as a catalyst in organic synthesis. Its sulfanyl group can facilitate various chemical reactions, making it a useful catalyst in the formation of carbon-sulfur bonds. This property is particularly beneficial in the synthesis of sulfur-containing heterocycles, which are important in medicinal chemistry .

Material Science

In material science, Ethyl 6-sulfanylpyridine-3-carboxylate is used in the development of novel materials with unique properties. Its ability to form stable complexes with metals makes it useful in the creation of metal-organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as well. It can be used in the synthesis of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing compounds that can protect crops from pests and diseases .

Biochemical Research

Ethyl 6-sulfanylpyridine-3-carboxylate is used in biochemical research to study enzyme mechanisms and protein interactions. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the function of specific enzymes and proteins .

Environmental Science

In environmental science, this compound is used in the development of sensors for detecting pollutants. Its ability to form complexes with heavy metals makes it useful in creating sensors that can detect and quantify the presence of toxic metals in the environment. This application is crucial for monitoring and mitigating environmental pollution .

These applications highlight the versatility and importance of Ethyl 6-sulfanylpyridine-3-carboxylate in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 6-sulfanylpyridine-3-carboxylate are not mentioned in the search results, a related compound, 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine, has been used in the synthesis of biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals or other biologically active compounds.

properties

IUPAC Name

ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)6-3-4-7(12)9-5-6/h3-5H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUOYKJEONNLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443286
Record name ETHYL 6-MERCAPTONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-sulfanylpyridine-3-carboxylate

CAS RN

175909-91-8
Record name ETHYL 6-MERCAPTONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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